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Compound of Interest

Compound Name: 6-Aminopyrazine-2-carboxylic acid

Cat. No.: B1279984 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

6-Aminopyrazine-2-carboxylic acid, a heterocyclic compound of significant interest in

pharmaceutical and materials science. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for these analyses.

Spectroscopic Data Summary
The spectroscopic data for 6-Aminopyrazine-2-carboxylic acid is crucial for its identification,

characterization, and quality control in research and development. While a complete

experimental dataset for this specific molecule is not readily available in publicly accessible

databases, the expected spectral characteristics can be inferred from the analysis of closely

related pyrazine derivatives and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 6-
Aminopyrazine-2-carboxylic acid.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons on the pyrazine ring and the protons of the amine and carboxylic acid groups. The
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chemical shifts are influenced by the electron-withdrawing nature of the pyrazine nitrogens and

the carboxylic acid group, as well as the electron-donating effect of the amino group.

¹³C NMR: The carbon NMR spectrum will provide information on the chemical environment of

each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to

appear at the downfield end of the spectrum (around 165-185 ppm)[1]. The chemical shifts of

the aromatic carbons in the pyrazine ring will be influenced by the nitrogen atoms and the

substituents.

Table 1: Predicted NMR Data for 6-Aminopyrazine-2-carboxylic acid

Analysis
Predicted Chemical Shift

(ppm)
Notes

¹H NMR ~8.0 - 9.0 (aromatic CH)

The exact shifts and coupling

constants depend on the

solvent and concentration.

~7.0 - 8.0 (NH₂)
Broad signal, exchangeable

with D₂O.

~12.0 - 13.0 (COOH)
Very broad signal,

exchangeable with D₂O.

¹³C NMR ~165 - 175 (C=O) Carboxylic acid carbonyl.

~120 - 160 (Aromatic C)
Four distinct signals for the

pyrazine ring carbons.

Infrared (IR) Spectroscopy
The IR spectrum of 6-Aminopyrazine-2-carboxylic acid will exhibit characteristic absorption

bands corresponding to its functional groups.

Table 2: Predicted IR Absorption Data for 6-Aminopyrazine-2-carboxylic acid
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Functional Group Vibrational Mode
Expected

Wavenumber (cm⁻¹)
Intensity

O-H (Carboxylic Acid) Stretching 3300 - 2500 Broad, Strong

N-H (Amine) Stretching 3500 - 3300
Medium (two bands

for primary amine)

C-H (Aromatic) Stretching 3100 - 3000 Medium

C=O (Carboxylic Acid) Stretching 1760 - 1690 Strong

C=N, C=C (Aromatic

Ring)
Stretching 1600 - 1450 Medium to Strong

C-O (Carboxylic Acid) Stretching 1320 - 1210 Strong

N-H (Amine) Bending 1650 - 1580 Medium

O-H (Carboxylic Acid) Bending
1440 - 1395 and 950 -

910
Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Table 3: Predicted Mass Spectrometry Data for 6-Aminopyrazine-2-carboxylic acid

Ion m/z (Nominal) Proposed Fragmentation

[M]⁺ 139 Molecular Ion

[M-OH]⁺ 122
Loss of hydroxyl radical from

the carboxylic acid

[M-COOH]⁺ 94 Loss of the carboxyl group

[M-NH₂]⁺ 123 Loss of the amino group

Experimental Protocols
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Detailed methodologies are essential for the reproducible acquisition of high-quality

spectroscopic data.

NMR Spectroscopy Protocol
A general procedure for obtaining NMR spectra of pyrazine derivatives is as follows:

Sample Preparation: Dissolve 5-25 mg of the solid 6-Aminopyrazine-2-carboxylic acid in

approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean

NMR tube. Ensure the sample is fully dissolved.

Instrument Setup:

Place the NMR tube in the spectrometer's autosampler or manually insert it into the

magnet.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90°

pulse, a spectral width of 16 ppm, and a sufficient number of scans to achieve a good

signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C,

a larger number of scans and a longer relaxation delay may be necessary.
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FT-IR Spectroscopy Protocol
For solid samples like 6-Aminopyrazine-2-carboxylic acid, the Attenuated Total Reflectance

(ATR) or KBr pellet method is commonly used.

Sample Preparation (ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Collect a background spectrum of the empty ATR setup.

Collect the sample spectrum. The instrument's software will automatically subtract the

background.

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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